5-(3,4-Difluorophenyl)pyrimidin-2-ol
Overview
Description
5-(3,4-Difluorophenyl)pyrimidin-2-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a 3,4-difluorophenyl group at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)pyrimidin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 2-chloropyrimidine.
Nucleophilic Substitution: 3,4-Difluoroaniline undergoes nucleophilic substitution with 2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic or basic conditions to introduce the hydroxyl group at the 2-position of the pyrimidine ring.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and yield. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as converting the pyrimidine ring to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 5-(3,4-Difluorophenyl)pyrimidin-2-one.
Reduction: 5-(3,4-Difluorophenyl)dihydropyrimidin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(3,4-Difluorophenyl)pyrimidin-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are studied for their potential to treat various diseases, including cancer and infectious diseases. The compound’s structural features allow it to bind to specific enzymes and receptors, making it a valuable lead compound in drug discovery.
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(3,4-Difluorophenyl)pyrimidin-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the difluorophenyl group enhances its binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Difluorophenyl)pyrimidin-2-ol: Similar structure but with different fluorine substitution pattern.
5-(3,4-Dichlorophenyl)pyrimidin-2-ol: Chlorine atoms instead of fluorine, affecting reactivity and biological activity.
5-Phenylpyrimidin-2-ol: Lacks halogen substitution, leading to different chemical and biological properties.
Uniqueness
5-(3,4-Difluorophenyl)pyrimidin-2-ol is unique due to the specific positioning of the fluorine atoms, which influences its electronic properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCDXSLTKCZXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686805 | |
Record name | 5-(3,4-Difluorophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-31-6 | |
Record name | 5-(3,4-Difluorophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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